2-(2,2-Difluorocyclopropoxy)ethan-1-ol
Description
2-(2,2-Difluorocyclopropoxy)ethan-1-ol is a fluorinated ether-alcohol characterized by a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions, linked via an ether bridge to an ethanol backbone. This compound’s structural uniqueness arises from the combination of a strained cyclopropane ring and fluorine atoms, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICVYMOCZKQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol typically involves the reaction of 2,2-difluorocyclopropylmethanol with ethylene oxide under basic conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2-difluorocyclopropoxy)acetaldehyde or 2-(2,2-difluorocyclopropoxy)acetic acid.
Reduction: Formation of 2-(2,2-difluorocyclopropoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,2-Difluorocyclopropoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol involves its interaction with specific molecular targets. The difluorocyclopropyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity and binding affinity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(2,2-Difluorocyclopropoxy)ethan-1-ol with four structurally related compounds, highlighting key differences in molecular features and physical properties:
Key Observations:
- Fluorination Pattern : The target compound’s 2,2-difluorocyclopropoxy group introduces significant steric hindrance and electronic effects compared to linear difluoroethoxy (e.g., ) or trifluoromethyl-substituted analogs (e.g., ).
- Molecular Weight : The fluorophenyl derivative has a higher molecular weight (218.18) due to its aromatic substituent, likely affecting solubility and lipophilicity.
- Stability: Cyclopropane rings are inherently strained, suggesting that this compound may exhibit lower thermal stability compared to cyclopentyl or non-cyclic analogs (e.g., ).
Biological Activity
2-(2,2-Difluorocyclopropoxy)ethan-1-ol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
The compound is characterized by the presence of a difluorocyclopropyl group, which significantly influences its chemical reactivity and biological interactions. Its chemical structure is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or cancer progression, thereby exerting anti-inflammatory and anticancer effects.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways involved in various diseases.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antiviral Properties : Preliminary studies suggest it may exhibit antiviral activity against specific viral pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various preclinical models.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating potential efficacy against certain cancer cell lines.
Comparative Studies
To better understand the unique properties of this compound, comparisons with similar compounds have been made.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 1-hydroxyindole-3-carboxylate | Anticancer | Hydroxy and carboxyl functional groups |
| Methyl 6-amino-4-isobutoxyindole-2-carboxylate | Anti-inflammatory | Amino and carboxyl functional groups |
| 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | Antimicrobial | Benzothiazole moiety enhances activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Antiviral Activity Study : A study conducted on a series of difluorinated cyclopropanes demonstrated significant antiviral activity against influenza virus strains. The structure–activity relationship (SAR) indicated that modifications at the cyclopropyl position could enhance efficacy.
- Anti-inflammatory Models : In vitro assays using macrophage cell lines showed that treatment with the compound reduced pro-inflammatory cytokine production. This suggests a potential application for inflammatory diseases.
- Cancer Cell Line Testing : Preliminary results from testing against breast cancer cell lines indicated dose-dependent cytotoxicity, warranting further investigation into its mechanisms and potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
